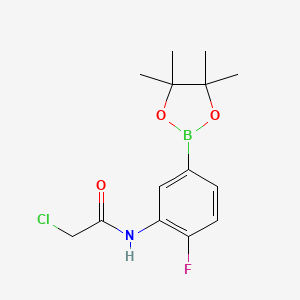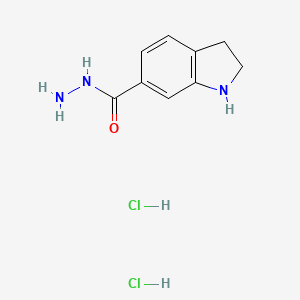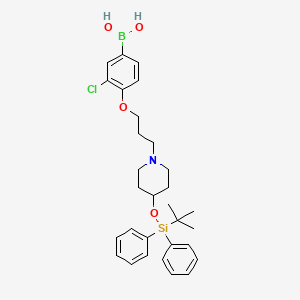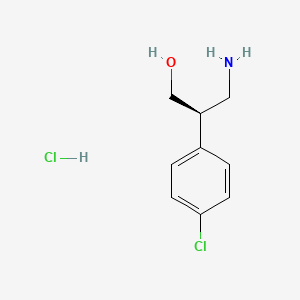
4-Methoxy-3-(piperidin-4-yl)pyridine
Vue d'ensemble
Description
“4-Methoxy-3-(piperidin-4-yl)pyridine” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives, including “4-Methoxy-3-(piperidin-4-yl)pyridine”, can be synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Characterization 4-Methoxy-3-(piperidin-4-yl)pyridine compounds are synthesized using various methods. For instance, a novel compound was synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine, showing a 40% yield. The structure was confirmed through NMR, MS, and X-ray single crystal diffraction (Wu Feng, 2011). Another study proposed a new synthesis method for a related compound, 3-(Pyrrolidin-1-yl)piperidine, which is important in medicinal chemistry (R. Smaliy et al., 2011).
Structural Relationships and Applications 4-Methoxy-3-(piperidin-4-yl)pyridine derivatives have been studied for their structural relationships and potential applications. A study focused on piperazinyl glutamate pyridines identified compounds with excellent inhibition of platelet aggregation, suggesting their potential in medical applications (J. J. Parlow et al., 2010). The synthesis and structure-activity relationships of a series of these compounds revealed ML352 as a potent and selective inhibitor based on a drug-like scaffold, indicating its potential in neurotransmission regulation (S. Bollinger et al., 2015).
Biochemical Interactions and Applications
Molecular Interactions and Inhibition Properties Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron, indicating their potential in industrial applications related to material protection (S. Kaya et al., 2016). Additionally, certain piperidine derivatives exhibited strong antiarrhythmic and antihypertensive activities, suggesting their significance in cardiovascular disease treatment (Barbara Malawska et al., 2002).
Chemical Synthesis and Modification
Synthetic Pathways and Derivatives Various studies have highlighted synthetic pathways and the creation of derivatives of 4-Methoxy-3-(piperidin-4-yl)pyridine. For instance, a study reported a one-step synthesis of pyridine and 4H-pyran derivatives, indicating the chemical versatility and potential for further derivative synthesis (Jian-Feng Zhou, 2003). Another study provided a robust three-step synthesis of a key intermediate in the synthesis of Crizotinib, demonstrating the compound's importance in pharmaceutical manufacturing (Steven J. Fussell et al., 2012).
Propriétés
IUPAC Name |
4-methoxy-3-piperidin-4-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-4-7-13-8-10(11)9-2-5-12-6-3-9/h4,7-9,12H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVSADLUCCNYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(piperidin-4-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 2-[1-methyl-3-(methylamino)-3-oxopropyl]-1-hydrazinecarboxylate](/img/structure/B1408251.png)



![3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1408257.png)




![Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408265.png)
![{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1408270.png)

